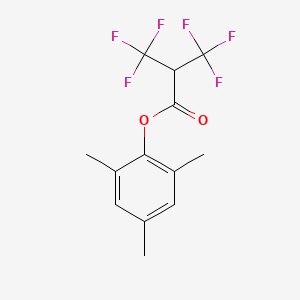![molecular formula C22H20N4 B12463813 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can participate in nucleophilic addition reactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]benzene
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenylamine
Uniqueness
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in the design of selective catalysts and advanced materials .
Propriétés
Formule moléculaire |
C22H20N4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]aniline |
InChI |
InChI=1S/C22H20N4/c1-26(2)19-11-8-16(9-12-19)15-23-18-10-13-20-21(14-18)25-22(24-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,25) |
Clé InChI |
IOIUJDVHANFAQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


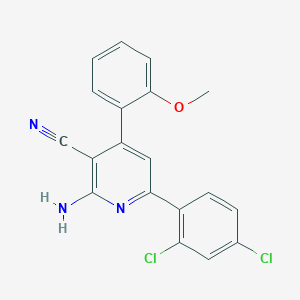
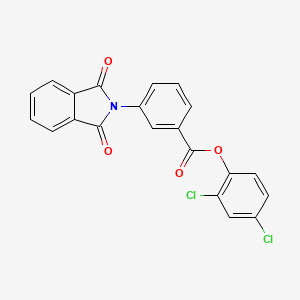
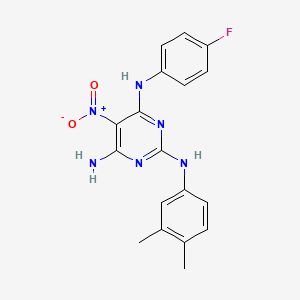
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)

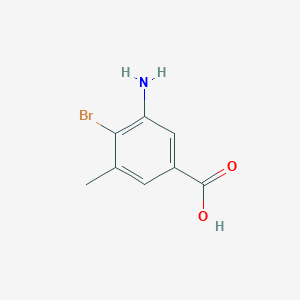
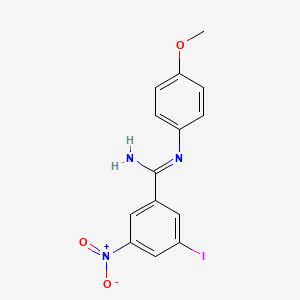
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
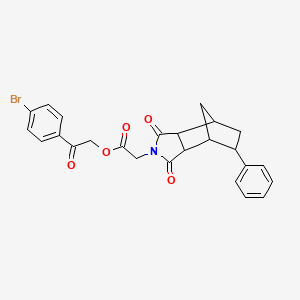
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
